4-Tert-butyl-1-oxothian-4-ol
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Overview
Description
NV-31 is a synthetic compound derived from bilobalide, a major bioactive component of Ginkgo biloba herbal extracts. It was developed to mimic the pharmacological activity profile of bilobalide while offering greater stability. NV-31 exhibits neuroprotective and antioxidative properties, making it a promising candidate for therapeutic applications, particularly in the treatment of nervous system diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
NV-31 is synthesized through a series of chemical reactions designed to replicate the structure and activity of bilobalide. The synthetic route involves the use of various reagents and catalysts to achieve the desired molecular configuration. Specific details on the synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods
Industrial production of NV-31 would likely involve large-scale chemical synthesis processes, including the optimization of reaction conditions to maximize yield and purity. This may involve the use of advanced techniques such as high-pressure liquid chromatography (HPLC) and mass spectrometry for quality control .
Chemical Reactions Analysis
Types of Reactions
NV-31 undergoes several types of chemical reactions, including:
Oxidation: NV-31 exhibits antioxidative properties, suggesting it can undergo oxidation reactions.
Reduction: The compound may also participate in reduction reactions, particularly in biological systems where it acts as an antioxidant.
Substitution: NV-31 can undergo substitution reactions, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving NV-31 include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the reactants involved .
Major Products Formed
The major products formed from the reactions involving NV-31 depend on the type of reaction and the conditions under which it is carried out. For example, oxidation reactions may produce oxidized derivatives of NV-31, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Chemistry: NV-31 is used as a model compound to study the chemical properties and reactions of bilobalide derivatives.
Biology: The compound has shown neuroprotective effects in neuronal cultures, protecting against apoptotic and excitotoxic damage.
Medicine: NV-31 is being investigated for its potential therapeutic applications in treating nervous system diseases, including chronic anti-inflammatory pain and movement disorders.
Industry: The antioxidative properties of NV-31 make it a candidate for use in industrial applications where oxidative stress is a concern
Mechanism of Action
NV-31 exerts its effects through several molecular mechanisms:
Neuroprotection: NV-31 promotes neuronal survival by reducing oxidative stress and preventing apoptosis. It achieves this by modulating glycine receptors (GlyRs) in the hippocampus, potentiating their activity and enhancing neuronal function.
Antioxidative Mechanism: NV-31 reduces the cellular reactive oxygen species (ROS) content, thereby protecting cells from oxidative damage. .
Comparison with Similar Compounds
NV-31 is unique in its stability and pharmacological profile compared to other bilobalide derivatives. Similar compounds include:
Bilobalide: The parent compound from which NV-31 is derived. Bilobalide exhibits neuroprotective and anti-ischaemic activity but is less stable than NV-31.
Ginkgolides: Other constituents of Ginkgo biloba extracts, such as ginkgolides A, B, C, and J, which are known for their antagonistic effects on platelet-activating factor (PAF).
Other Bilobalide Derivatives: Various synthetic analogues of bilobalide that have been developed to enhance stability and pharmacological activity
NV-31 stands out due to its enhanced stability and specific modulation of glycine receptors, making it a promising candidate for therapeutic applications in nervous system diseases.
Properties
CAS No. |
335259-33-1 |
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Molecular Formula |
C9H18O2S |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
4-tert-butyl-1-oxothian-4-ol |
InChI |
InChI=1S/C9H18O2S/c1-8(2,3)9(10)4-6-12(11)7-5-9/h10H,4-7H2,1-3H3 |
InChI Key |
BKPWCHDEUGQJRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(CCS(=O)CC1)O |
Origin of Product |
United States |
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